2-Allyl-2,3-dihydro-1H-indole hydrochloride
Overview
Description
2-Allyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C11H13N•HCl and a molecular weight of 195.69 . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of indole derivatives, including 2-Allyl-2,3-dihydro-1H-indole hydrochloride, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents to form indoles.
Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of o-iodoanilines with alkynes to form indoles.
Chemical Reactions Analysis
2-Allyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction of indole derivatives can lead to the formation of indolines or other reduced products.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalized π-electrons.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Allyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Allyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, leading to their diverse biological activities . The specific molecular targets and pathways involved depend on the particular application and the structure of the indole derivative.
Comparison with Similar Compounds
2-Allyl-2,3-dihydro-1H-indole hydrochloride can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Indole-3-butyric acid: A plant hormone used to promote root growth in plant cuttings.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Properties
IUPAC Name |
2-prop-2-enyl-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-5-10-8-9-6-3-4-7-11(9)12-10;/h2-4,6-7,10,12H,1,5,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFINZTVARBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC2=CC=CC=C2N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.